molecular formula C11H21NO8 B7983417 1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid

1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid

Cat. No.: B7983417
M. Wt: 295.29 g/mol
InChI Key: ZCFAYNLMSCTOGU-UHFFFAOYSA-N
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Description

1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid is a complex organic compound with the molecular formula C11H21NO8. It is characterized by the presence of multiple ether and hydroxyl groups, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid typically involves multi-step organic reactions. One common method includes the reaction of polyethylene glycol with amino acids under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the formation of the correct product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

  • 5,8,11,14-Tetraoxa-2-azahexadecanedioic acid
  • 1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid
  • 14-(Carboxyamino)-3,6,9,12-tetraoxatetradecanoic acid

Uniqueness: 1-Hydroxy-1-oxo-5,8,11,14-tetraoxa-2-azahexadecan-16-oic acid is unique due to its specific arrangement of ether and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-[2-[2-[2-[2-(carboxyamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO8/c13-10(14)9-20-8-7-19-6-5-18-4-3-17-2-1-12-11(15)16/h12H,1-9H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFAYNLMSCTOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCC(=O)O)NC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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